molecular formula C5H13N3 B137054 Piperazin-2-ylmethanamine CAS No. 130861-85-7

Piperazin-2-ylmethanamine

Katalognummer B137054
CAS-Nummer: 130861-85-7
Molekulargewicht: 115.18 g/mol
InChI-Schlüssel: WNUMKDXJNNTPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazin-2-ylmethanamine is a chemical moiety that is a part of various pharmacologically active compounds. It is a structural feature in molecules that have been synthesized and evaluated for their potential as therapeutic agents, particularly in the realm of neuropsychiatric disorders. The presence of this moiety in drug candidates is associated with the modulation of neurotransmitter systems, such as dopamine and serotonin, which are critical in the treatment of conditions like depression, anxiety, and schizophrenia .

Synthesis Analysis

The synthesis of compounds containing the this compound structure involves multi-step chemical reactions starting from basic precursors. For instance, the synthesis of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which are potential antipsychotics, begins with commercially available starting materials and proceeds through several stages, including binding to dopamine D2 receptors and serotonin reuptake sites . Similarly, substituted piperidines and (2-methoxyphenyl)piperazines are synthesized from key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, with the final compounds purified by flash column chromatography . These synthetic routes are designed to yield high overall yields and allow for the introduction of various substituents to explore structure-activity relationships .

Molecular Structure Analysis

The molecular structure of compounds containing this compound is crucial for their biological activity. Molecular modeling studies have been employed to understand how these compounds interact with their biological targets. For example, compound 45c from paper can adopt two different conformations to fit the pharmacophore models of both the dopamine D2 receptor and the serotonin transporter. Docking analysis is also used to establish structure-to-activity relationships, as seen with substituted piperidines and (2-methoxyphenyl)piperazines, where the highest affinity for the dopamine D2 receptor was observed .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is explored in the context of their potential as catalysts and in the synthesis of other complex molecules. Piperazine itself has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, demonstrating its versatility and efficiency in promoting reactions that lead to high yields of pharmaceutically relevant compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their structural features and substituents. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). For instance, compound 45c was found to have favorable pharmacokinetic properties and a high central nervous system (CNS)-plasma ratio, which is indicative of its potential to cross the blood-brain barrier and exert its pharmacological effects within the CNS . The physical properties such as solubility, stability, and crystallinity are also critical for the drug development process and are taken into consideration during the synthesis and evaluation of these compounds .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

A study highlighted the synthesis and biological evaluation of piperazine derivatives, including one with a benzisothiazol-3-yl group, which showed potent antipsychotic activity. This compound was notable for its selective profile in primary CNS tests and lack of typical neuroleptic-like effects, suggesting a new avenue for antipsychotic therapy without common side effects associated with movement disorders (Yevich et al., 1986).

Antidiabetic Activity

Research into imidazoline derivatives of piperazines has identified compounds with significant antidiabetic effects in rat models of type II diabetes. These compounds increased insulin secretion independently of alpha2 adrenoceptor blockage, offering a new potential treatment pathway for diabetes (Le Bihan et al., 1999).

Parkinson's Disease Therapy

A study on N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of compounds with high affinity and agonist activity at D2 and D3 receptors. These compounds showed promise in reversing hypolocomotion in Parkinson's disease animal models and offered neuroprotective benefits, indicating potential for both symptomatic and disease-modifying effects in Parkinson's therapy (Das et al., 2015).

Antidepressant and Anxiolytic Effects

Piperazinic derivatives have been found to exhibit therapeutic potential through various mechanisms in the central nervous system, including serotonergic and catecholaminergic pathways. These compounds have shown antidepressant-like and anxiolytic-like effects in preclinical studies, suggesting potential applications in the treatment of mental disorders (Galdino et al., 2015).

Eigenschaften

IUPAC Name

piperazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUMKDXJNNTPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618235
Record name 1-(Piperazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130861-85-7
Record name 1-(Piperazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.